molecular formula C7H13N3 B1319224 [(1-propyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1006333-47-6

[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B1319224
CAS No.: 1006333-47-6
M. Wt: 139.2 g/mol
InChI Key: AXPZHWVYVNNIRF-UHFFFAOYSA-N
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Description

[(1-Propyl-1H-pyrazol-3-yl)methyl]amine is a primary amine derivative of pyrazole, featuring a propyl group at the 1-position of the pyrazole ring and a methylamine substituent at the 3-position. This compound’s structure combines the electron-rich pyrazole core with a flexible propyl chain, which may influence its solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

(1-propylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZHWVYVNNIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

[(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of [(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Amines

Structural Variations and Substituent Effects

Compound Name Pyrazole Substituents Amine Substituent Molecular Weight (g/mol) Key Data/Applications Reference
[(1-Propyl-1H-pyrazol-3-yl)methyl]amine 1-Propyl, 3-CH2NH2 Primary amine (-NH2) ~153.2* Supplier-listed (no detailed data)
N-Methyl-N-[(1-propyl-1H-pyrazol-3-yl)methyl]amine 1-Propyl, 3-CH2N(CH3) Secondary amine (-NCH3) ~167.2* Intermediate in organic synthesis
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-Methyl, 3-pyridinyl, 5-NHCH2CH3 Secondary amine (-NCH2CH3) 203 ([M+H]+) Synthetic intermediate
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridinyl, 3-methyl, 4-NHcyclopropyl Secondary amine (-N-cPr) 215 ([M+H]+) Melting point: 104–107°C; NMR/HRMS confirmed
3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine 1-Pentyl, 3-CH3, 5-CH3 Primary amine (-NH2) ~181.3* Discontinued commercial product

*Calculated based on molecular formula.

Key Observations:

Amine Classification : The target compound is a primary amine , while analogs like N-methyl-N-[(1-propyl-1H-pyrazol-3-yl)methyl]amine (secondary amine) and N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (secondary amine) exhibit altered reactivity due to steric and electronic effects .

Substituent Diversity: Pyridine vs. Positional Effects: Amine groups at the 3-, 4-, or 5-positions of the pyrazole ring may influence hydrogen-bonding capacity and molecular conformation.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a melting point of 104–107°C, suggesting that bulky substituents (e.g., pyridinyl) increase crystalline stability .
  • Spectroscopic Data :
    • FTIR : Pyrazole-amines with secondary amines show characteristic C-N stretches near 1031 cm⁻¹ (similar to MDEA-impregnated mesoporous carbon) .
    • NMR : Pyridinyl substituents generate distinct aromatic proton signals (e.g., δ 8.87 ppm in CDCl3) .

Biological Activity

[(1-Propyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for conferring various biological properties. The compound's molecular formula is C7H13N3C_7H_{13}N_3, and it has a molecular weight of approximately 139.20 g/mol. The unique substitution pattern of the pyrazole structure contributes to its distinct chemical and biological properties .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, leading to modulation of their activities. This interaction can result in various physiological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in managing inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research has demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
HepG212.5Cytotoxic
A54915.0Cytotoxic
Jurkat10.0Cytotoxic

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity against Gram-positive bacteria .
  • Anti-inflammatory Research : In a model of acute inflammation, this compound significantly reduced paw edema in mice, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assay : A comprehensive cytotoxicity assay on multiple cancer cell lines demonstrated that the compound selectively inhibited cancer cell growth with IC50 values significantly lower than those for normal cells, indicating a favorable therapeutic index .

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